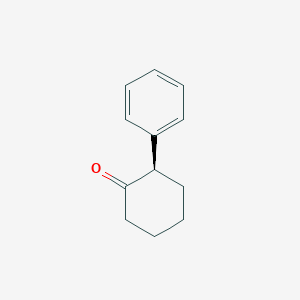
(R)-2-Phenylcyclohexanone
Descripción general
Descripción
(R)-2-Phenylcyclohexanone is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Phenylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Phenylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Catalysis
(R)-2-Phenylcyclohexanone has been studied for its role in enantioselective synthesis, a crucial aspect of organic chemistry. This compound is often used in reactions that require high levels of stereoselectivity. For example, Hayashi et al. (2003) described the use of (R)-2-Phenylcyclohexanone in stereoselective reactions, particularly in metal-catalyzed, enantioselective arylations (Hayashi et al., 2003). Similarly, Takaya et al. (2000) demonstrated the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone using (R)-2-Phenylcyclohexanone, achieving high enantioselectivity and yield (Takaya et al., 2000).
Organic Syntheses and Ligand Applications
The compound has also been used in the synthesis of various organic molecules and as a ligand in catalysis. Jeletic et al. (2010) explored the use of a chiral di-N-heterocyclic carbene cyclophane ligand in palladium enantioselective catalysis, providing R-3-phenylcyclohexanone with significant enantiomeric excess (Jeletic et al., 2010).
Studies in Chiral Separation and Inclusion
(R)-2-Phenylcyclohexanone's chiral nature makes it a subject of interest in studies related to chiral separation and inclusion phenomena. Barton et al. (2015) investigated the selective inclusion of methylcyclohexanones, including derivatives of (R)-2-Phenylcyclohexanone, in their energetically unfavorable axial methyl conformations (Barton et al., 2015).
Asymmetric Catalysis
Additionally, Schiffers et al. (2006) described the resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis, highlighting the significance of chiral compounds like (R)-2-Phenylcyclohexanone in this field (Schiffers et al., 2006).
Applications in Analytical Chemistry
The compound has also found use in analytical chemistry. For instance, Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, including derivatives of (R)-2-Phenylcyclohexanone, for analytical purposes (Wallach et al., 2016).
Propiedades
IUPAC Name |
(2R)-2-phenylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVMOAWNVOSPE-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)[C@H](C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenylcyclohexanone | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

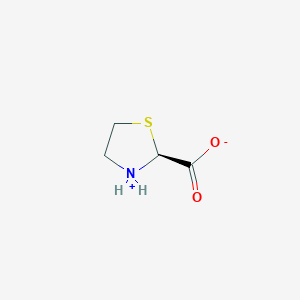


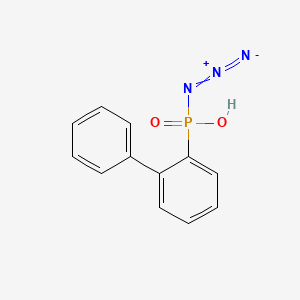
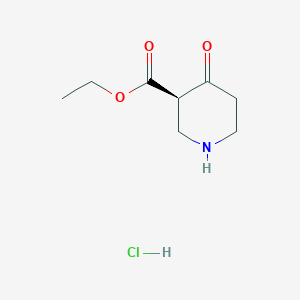

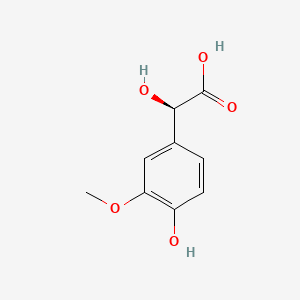
![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)
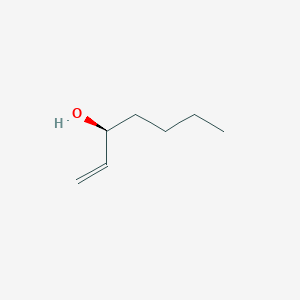
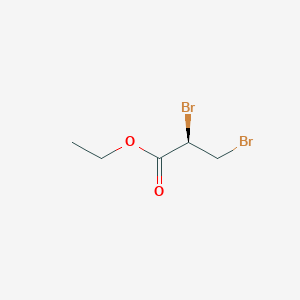


![[3-[(2,5-Dioxopyrrolizino)oxycarbonyl]-2,2,5,5-tetramethyl-3-pyrroline-1-yloxy]radical](/img/structure/B8253626.png)
